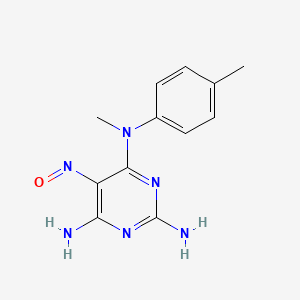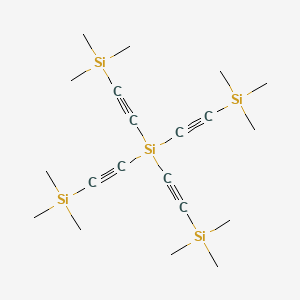
Tetrakis(trimethylsilylethynyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(trimethylsilylethynyl)silane is an organosilicon compound with the molecular formula C12H36Si5. It is a colorless, sublimable solid with a high melting point. The molecule has tetrahedral symmetry and is notable for having silicon bonded to four other silicon atoms, similar to elemental silicon .
準備方法
Synthetic Routes and Reaction Conditions
Tetrakis(trimethylsilylethynyl)silane is prepared by the reaction of trimethylsilyl chloride, silicon tetrachloride, and lithium. The reaction proceeds as follows: [ 4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} ] This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilanes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining the consistency and quality of the compound .
化学反応の分析
Types of Reactions
Tetrakis(trimethylsilylethynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other silicon-containing compounds.
Reduction: Reduction reactions can lead to the formation of silicon hydrides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Silicon dioxide (SiO2) and other silicon oxides.
Reduction: Silicon hydrides such as tris(trimethylsilyl)silane.
Substitution: Various substituted silanes depending on the substituent introduced.
科学的研究の応用
Tetrakis(trimethylsilylethynyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the development of silicon-based biomaterials and as a component in certain biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicon-based polymers and as a precursor for the deposition of silicon-containing films
作用機序
The mechanism by which tetrakis(trimethylsilylethynyl)silane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups can be cleaved under specific conditions, allowing the silicon atoms to form bonds with other elements or compounds. This reactivity makes it a versatile reagent in chemical synthesis .
類似化合物との比較
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar reactivity but different structural properties.
Tetrakis(trimethylsilyloxy)silane: Used in similar applications but has different functional groups attached to the silicon atoms
Uniqueness
Tetrakis(trimethylsilylethynyl)silane is unique due to its tetrahedral symmetry and the presence of four silicon atoms bonded to a central silicon atom. This structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications .
特性
分子式 |
C20H36Si5 |
|---|---|
分子量 |
416.9 g/mol |
IUPAC名 |
tetrakis(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C20H36Si5/c1-21(2,3)13-17-25(18-14-22(4,5)6,19-15-23(7,8)9)20-16-24(10,11)12/h1-12H3 |
InChIキー |
FXYVWQSQXBWQDE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#C[Si](C#C[Si](C)(C)C)(C#C[Si](C)(C)C)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14023318.png)
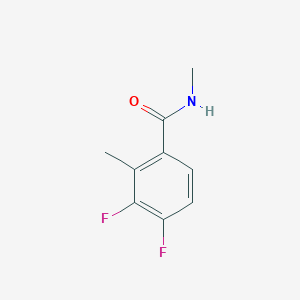

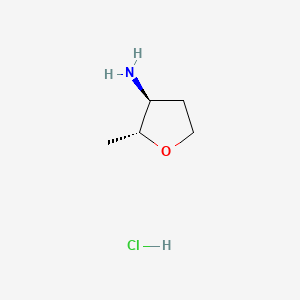
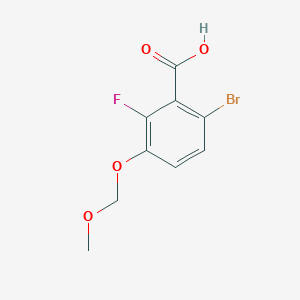
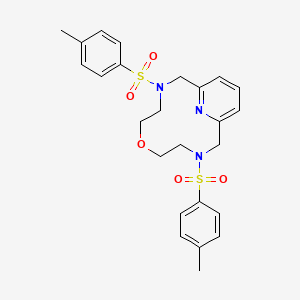
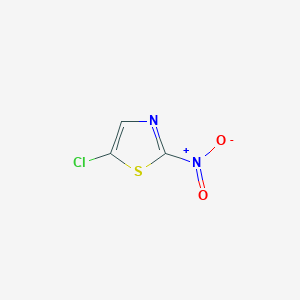
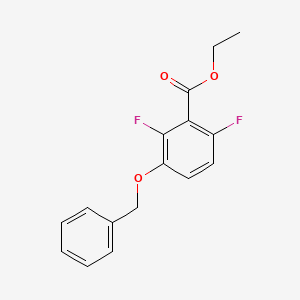
![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)

![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)

